molecular formula C23H24N4O2 B215974 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Numéro de catalogue B215974
Poids moléculaire: 388.5 g/mol
Clé InChI: QILZVUPTQYLCNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as JNJ-7706621, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in various preclinical studies, making it a highly researched topic in the scientific community.

Mécanisme D'action

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione inhibits CDKs by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets involved in cell cycle regulation. This results in cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other kinases, such as aurora kinases, which are involved in mitosis and are frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. This compound has been reported to have a half-life of approximately 2 hours in rats, and is primarily metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high potency and specificity for CDKs. It has also been shown to have minimal toxicity in animal studies. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Orientations Futures

There are several future directions for research on 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of interest is the development of more potent and selective CDK inhibitors, which could have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Finally, the combination of this compound with other chemotherapeutic agents or targeted therapies is an area of active investigation, as this could improve treatment outcomes for cancer patients.

Méthodes De Synthèse

The synthesis of 6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the condensation of 2-amino-4,5-dimethylphenylamine and 4-methylphenylacetic acid, followed by cyclization and subsequent functionalization. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and the compound is commercially available for research purposes.

Applications De Recherche Scientifique

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are frequently overexpressed in cancer cells. This compound has demonstrated potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

Propriétés

Formule moléculaire

C23H24N4O2

Poids moléculaire

388.5 g/mol

Nom IUPAC

6-(2-amino-4,5-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O2/c1-13-6-8-16(9-7-13)21-20-19(25(4)23(29)26(5)22(20)28)12-27(21)18-11-15(3)14(2)10-17(18)24/h6-12H,24H2,1-5H3

Clé InChI

QILZVUPTQYLCNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

SMILES canonique

CC1=CC=C(C=C1)C2=C3C(=CN2C4=C(C=C(C(=C4)C)C)N)N(C(=O)N(C3=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.